2-(2-Methoxyethoxy)acetyl chloride

Description

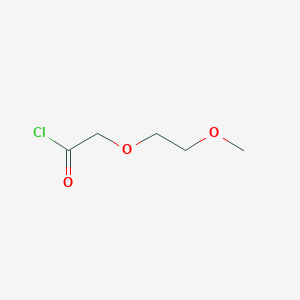

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyethoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-8-2-3-9-4-5(6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJZCCMIOZPPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426630 | |

| Record name | 2-(2-methoxyethoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16024-55-8 | |

| Record name | (2-Methoxyethoxy)acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-methoxyethoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyethoxy)acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Methoxyethoxy)acetyl chloride from 2-methoxyethoxyacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a PEGylated Building Block

In the landscape of modern drug discovery and development, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. 2-(2-Methoxyethoxy)acetyl chloride serves as a crucial pharmaceutical intermediate, offering a short, hydrophilic polyethylene glycol (PEG) linker. The incorporation of this moiety can enhance the solubility, bioavailability, and overall therapeutic efficacy of a drug candidate. This guide provides a comprehensive technical overview of the synthesis of this compound from its carboxylic acid precursor, 2-methoxyethoxyacetic acid, focusing on the underlying chemical principles, detailed experimental protocols, and critical considerations for process optimization and safety.

Chemical Principles and Reaction Mechanisms

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, elevating the reactivity of the carbonyl group and enabling a wide array of subsequent nucleophilic acyl substitution reactions. Two of the most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Mechanism with Thionyl Chloride (SOCl₂)

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The process is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][2]

The step-by-step mechanism is as follows:

-

Nucleophilic Attack: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.

-

Formation of a Chlorosulfite Intermediate: This initial attack, followed by the loss of a chloride ion and a proton, forms a reactive acyl chlorosulfite intermediate. This key step transforms the hydroxyl group into a much better leaving group.[3][4]

-

Nucleophilic Acyl Substitution: The chloride ion, acting as a nucleophile, attacks the carbonyl carbon of the intermediate.

-

Product Formation: The tetrahedral intermediate collapses, leading to the formation of the desired acyl chloride, along with the evolution of sulfur dioxide and hydrogen chloride gases.[1][2]

Reaction Mechanism with Thionyl Chloride

Caption: Mechanism of acyl chloride formation using thionyl chloride.

Mechanism with Oxalyl Chloride ((COCl)₂) and Catalytic DMF

Oxalyl chloride is often preferred for its milder reaction conditions and the formation of only gaseous byproducts (CO, CO₂, and HCl), which simplifies the workup.[5] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).

The catalytic cycle proceeds as follows:

-

Formation of the Vilsmeier Reagent: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier reagent, an iminium salt. This is the active chlorinating species.

-

Activation of the Carboxylic Acid: The carboxylic acid adds to the Vilsmeier reagent, forming an O-acylisourea intermediate.

-

Nucleophilic Attack and Product Formation: A chloride ion attacks the carbonyl carbon of the activated carboxylic acid, leading to the formation of the acyl chloride, carbon dioxide, carbon monoxide, and regeneration of the DMF catalyst.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound using thionyl chloride.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 2-methoxyethoxyacetic acid | Technical Grade, ≥90% | Sigma-Aldrich | Starting material |

| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Fisher Scientific | Chlorinating agent |

| Anhydrous benzene or toluene | ACS grade | VWR | Solvent for azeotropic removal of excess SOCl₂ |

| Deuterated chloroform (CDCl₃) | NMR grade | Cambridge Isotope Laboratories | For NMR analysis |

| Sodium hydroxide (NaOH) pellets | ACS grade | - | For drying tube |

Procedure

-

Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with 2-methoxyethoxyacetic acid (e.g., 670 mg, 4.00 mmol). The apparatus is maintained under a positive pressure of nitrogen.[6]

-

Addition of Thionyl Chloride: The flask is cooled to 0-2 °C in an ice bath. Thionyl chloride (e.g., 5 mL, excess) is added dropwise to the stirred carboxylic acid.[6]

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred under a nitrogen atmosphere for 2 hours.[6] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Thionyl Chloride: Excess thionyl chloride is removed by rotary evaporation. To ensure complete removal, anhydrous benzene or toluene (e.g., 15 mL) is added to the residue, and the solvent is again removed by rotary evaporation. This azeotropic removal is a critical step.[6]

-

Product Isolation: The resulting crude this compound is a colorless liquid. For many applications, the crude product is of sufficient purity. If higher purity is required, vacuum distillation can be performed. The product is dried over sodium hydroxide pellets in a vacuum desiccator to yield the final product.[6] A typical yield for this procedure is around 92.5%.[6]

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Process Optimization and Troubleshooting

| Parameter | Recommendation | Rationale |

| Reagent Purity | Use high-purity, anhydrous reagents and solvents. | Water will react with thionyl chloride and the acyl chloride product, reducing yield and purity. |

| Reaction Temperature | Initial addition at 0-2 °C, followed by reaction at room temperature. | Controls the initial exothermic reaction. Room temperature is sufficient for the reaction to proceed to completion. |

| Excess Reagent | Use an excess of thionyl chloride. | Drives the reaction to completion. |

| Removal of Excess Reagent | Azeotropic removal with an anhydrous, inert solvent is crucial. | Simple evaporation may not completely remove residual thionyl chloride, which can interfere with subsequent reactions. |

| Atmosphere | Maintain an inert atmosphere (nitrogen or argon) throughout the reaction and workup. | Prevents reaction with atmospheric moisture. |

Troubleshooting Common Issues:

-

Low Yield:

-

Cause: Incomplete reaction or hydrolysis of the product.

-

Solution: Ensure all glassware is scrupulously dry and the reaction is performed under a strictly inert atmosphere. Confirm the purity of the starting material. Extend the reaction time if necessary.

-

-

Product Contamination with Starting Material:

-

Cause: Incomplete reaction.

-

Solution: Increase the amount of thionyl chloride or extend the reaction time.

-

-

Product Darkening:

-

Cause: Decomposition at elevated temperatures.

-

Solution: Avoid excessive heating during the removal of thionyl chloride. Use vacuum distillation at a lower temperature for purification if necessary.

-

Analytical Methods for Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

| Analytical Technique | Expected Results |

| ¹H NMR (CDCl₃) | δ (ppm): ~4.56 (s, 2H, -C(O)CH₂O-), 3.4-3.9 (m, 4H, -OCH₂CH₂O-), ~3.40 (s, 3H, -OCH₃).[6] |

| ¹³C NMR (CDCl₃) | Characteristic peaks for the carbonyl carbon (~170 ppm), and the various ether and methoxy carbons. |

| FTIR (neat) | A strong absorption band around 1810 cm⁻¹ is characteristic of the C=O stretch in an acyl chloride.[6] |

| GC-MS | A single major peak corresponding to the molecular weight of the product (152.58 g/mol ). Can also be used to identify any impurities. |

Safety Precautions

Chemical Hazards and Handling:

-

2-methoxyethoxyacetic acid: Corrosive. Avoid contact with skin and eyes.

-

Thionyl chloride: Highly corrosive and toxic. Reacts violently with water to produce toxic gases (HCl and SO₂).[7] Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Oxalyl chloride: Highly corrosive and toxic. Reacts with water to produce toxic gases. Handle with the same precautions as thionyl chloride.

-

This compound: Corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate PPE.

Quenching and Disposal:

-

Excess Thionyl Chloride/Oxalyl Chloride: Excess reagent should be quenched cautiously. This can be done by slowly adding the reaction mixture to a vigorously stirred, cold solution of a weak base, such as saturated sodium bicarbonate.[7] This procedure should be performed in a fume hood due to the evolution of gas.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

The synthesis of this compound from 2-methoxyethoxyacetic acid is a robust and high-yielding transformation that is critical for the advancement of various research and development programs in the pharmaceutical and life sciences sectors. By understanding the underlying reaction mechanisms, adhering to detailed experimental protocols, and implementing rigorous safety measures, researchers can confidently and efficiently produce this valuable PEGylated building block for a multitude of applications.

References

-

PrepChem. (n.d.). Synthesis of 2-methoxyethoxyacetyl chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.9: Reactions of Carboxylic Acids. Retrieved from [Link]

-

Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]

-

Donahue, M. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Oxalyl Chloride. Retrieved from [Link]

-

Reddit. (2024). Removing oxalyl chloride from acid chloride intermediate in ester formation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

-

Reddit. (2023). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]

-

ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetyl chloride. NIST WebBook. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 5. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 2-(2-Methoxyethoxy)acetyl Chloride (CAS 16024-55-8): Properties, Synthesis, and Applications in Modern Drug Development

This document provides an in-depth technical examination of 2-(2-Methoxyethoxy)acetyl chloride, a bifunctional reagent of increasing importance in pharmaceutical and materials science. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of facts to explore the causality behind its reactivity, the rationale for its synthetic protocols, and its strategic applications, particularly as a hydrophilic linker in complex bioconjugates.

Core Chemical and Physical Profile

This compound (CAS No. 16024-55-8) is a specialized acylating agent characterized by a short, discrete polyethylene glycol (PEG)-like chain.[1] This structural feature is central to its utility, imparting unique solubility and steric properties. Its fundamental identity is established by its molecular formula, C₅H₉ClO₃, and a molecular weight of approximately 152.57 g/mol .[1][2]

Data Summary: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 16024-55-8 | [1][3] |

| Molecular Formula | C₅H₉ClO₃ | [2][4] |

| Molecular Weight | 152.57 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2][3] |

| Physical State | Colorless Liquid | [5] |

| Density | ~1.153 g/cm³ (Predicted) | [6] |

| Flash Point | 71-75°C / 10 mmHg | [6] |

| Water Solubility | Reacts rapidly (hydrolyzes) | [1][6] |

| Key Sensitivity | Moisture Sensitive | [6][7][8] |

Spectroscopic Signature for Compound Verification

Accurate characterization is paramount for any synthetic workflow. The spectroscopic profile of this compound provides definitive markers for its structural integrity.

Data Summary: Key Spectroscopic Data

| Technique | Signature Feature | Interpretation & Rationale | Source(s) |

| ¹H NMR (CDCl₃) | δ ≈ 4.56 (s, 2H) | Singlet for the α-protons (-O-CH₂ -COCl). Its downfield shift is due to the strong deshielding effects of the adjacent oxygen and carbonyl chloride group. | [5] |

| δ ≈ 3.4-3.9 (m, 4H) | Multiplet corresponding to the two methylene groups of the ethoxyethyl chain (-O-CH₂CH₂ -O-). | [5] | |

| δ ≈ 3.40 (s, 3H) | Sharp singlet for the terminal methyl ether protons (-OCH₃ ). | [5] | |

| Infrared (IR) | ν ≈ 1810 cm⁻¹ | Strong, sharp absorbance characteristic of the C=O stretch in an acyl chloride. This band is a critical diagnostic tool for confirming the conversion from a carboxylic acid precursor (which would show a broad O-H and a lower frequency C=O stretch) and for monitoring subsequent reactions. | [5] |

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of this compound involves the direct chlorination of its parent carboxylic acid, 2-(2-methoxyethoxy)acetic acid.[1][5] The following protocol is a self-validating system, where successful execution under the prescribed conditions reliably yields the target compound.

Experimental Protocol: Synthesis via Thionyl Chloride

Objective: To convert 2-(2-methoxyethoxy)acetic acid to this compound with high purity and yield.

Materials:

-

2-(2-methoxyethoxy)acetic acid

-

Thionyl chloride (SOCl₂), excess (e.g., 5-10 equivalents)

-

Dry benzene or dichloromethane (optional, for azeotropic removal)

-

Anhydrous Sodium Hydroxide (NaOH) pellets (for drying)

Methodology:

-

Reactor Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a nitrogen inlet, a pressure-equalizing dropping funnel, and a condenser connected to a gas outlet bubbler (to scrub excess SOCl₂ and HCl gas).

-

Inert Atmosphere: The entire apparatus is purged with dry nitrogen. Causality: This is a critical step. The acyl chloride product is highly reactive towards atmospheric moisture and will rapidly hydrolyze back to the starting carboxylic acid if not handled under anhydrous conditions.[1]

-

Initial Charge & Cooling: 2-(2-methoxyethoxy)acetic acid is charged into the flask. The flask is cooled to 0-2°C in an ice-water bath. Causality: The initial reaction with thionyl chloride is exothermic. Cooling mitigates the rate of reaction, preventing potential side reactions and ensuring controlled gas evolution.

-

Reagent Addition: Thionyl chloride is added dropwise to the stirred carboxylic acid over 30-60 minutes.[5] Causality: A slow, controlled addition is essential for managing the exotherm and the evolution of SO₂ and HCl gases.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then stirred for 2-3 hours to ensure the reaction proceeds to completion.[5] The reaction can be monitored by IR spectroscopy, watching for the disappearance of the broad carboxylic acid O-H stretch and the appearance of the sharp acyl chloride C=O stretch around 1810 cm⁻¹.

-

Purification - Removal of Excess Reagent: Excess thionyl chloride is removed under reduced pressure. A small amount of dry benzene or dichloromethane can be added and co-evaporated (azeotroped) to ensure complete removal of residual SOCl₂.[5]

-

Final Product Isolation: The resulting crude liquid is the desired product. For applications requiring very high purity, it can be distilled under reduced pressure. The product should be immediately stored under an inert atmosphere. A literature example reports a yield of 92.5%.[5]

Workflow Visualization: Synthesis

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Mechanistic Landscape

The reactivity of this compound is dominated by the electrophilicity of its carbonyl carbon, making it a prime substrate for nucleophilic acyl substitution . This mechanism is a two-step addition-elimination process.[1][9]

-

Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or water) attacks the electrophilic carbonyl carbon.[1]

-

Tetrahedral Intermediate Formation: The π-bond of the carbonyl breaks, forming a transient tetrahedral alkoxide intermediate.

-

Elimination of Leaving Group: The intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.[1]

Diagram: General Mechanism of Nucleophilic Acyl Substitution

Caption: The addition-elimination mechanism for acyl chlorides.

Key Reactions:

-

Aminolysis: The reaction with primary or secondary amines is highly efficient, forming stable N-substituted amides.[1] This is the foundational reaction for its use in bioconjugation, linking the molecule to lysine residues or other amine-containing functionalities on proteins and peptides.

-

Esterification: Reaction with alcohols yields the corresponding esters. This can be used for derivatization or as a strategy for creating prodrugs.[1]

-

Hydrolysis: The compound reacts readily with water to produce 2-(2-methoxyethoxy)acetic acid and hydrochloric acid.[1] This underscores the critical need for anhydrous handling and storage conditions to maintain reagent integrity.

Strategic Applications in Drug Development

The true value of this compound lies in its application as a sophisticated molecular tool.

A. Hydrophilic Linker for Antibody-Drug Conjugates (ADCs)

Modern ADCs require linkers that not only connect the cytotoxic payload to the antibody but also optimize the overall properties of the conjugate.[10][11] The 2-(2-methoxyethoxy)acetyl moiety serves as a short, hydrophilic PEG linker.

Key Advantages:

-

Enhanced Solubility: Many potent cytotoxic payloads are highly hydrophobic. Attaching them to an antibody can lead to aggregation, reducing efficacy and creating manufacturing challenges. The hydrophilic nature of the methoxyethoxy chain helps to mitigate this aggregation and improve the overall solubility of the ADC.[1][11]

-

Improved Pharmacokinetics (PK): PEGylation is a well-established strategy to improve the PK profile of biotherapeutics. While this is a very short PEG chain, it contributes to a more favorable hydrodynamic radius and can help shield the payload from premature metabolism.

-

Overcoming Drug Resistance: Some tumor cells express multidrug resistance (MDR) transporters that can efflux hydrophobic drugs. Hydrophilic linkers can result in metabolites that are poor substrates for these pumps, thereby increasing intracellular drug concentration and overcoming resistance.[12]

Diagram: Role as an ADC Linker

Caption: Conceptual role as a hydrophilic linker in an ADC.

B. Advanced Pharmaceutical Intermediate

Beyond ADCs, this reagent is a versatile building block for modifying lead compounds to fine-tune their properties.[1] The introduction of the methoxyethoxy group can enhance aqueous solubility, improve cell permeability, and alter metabolic stability, all of which are critical parameters in the optimization phase of drug discovery.

C. Specialized Synthetic Applications

-

Photopharmacology: The chain has been incorporated into photo-removable protecting groups (PPGs).[1] This allows for the creation of "caged" therapeutics that remain inactive until exposed to light of a specific wavelength, enabling precise spatiotemporal control over drug release and minimizing off-target effects.[1]

-

Materials Science: It serves as a synthon for creating functionalized ionic liquids, where the alkoxy chain can be used to tailor properties like polarity and conductivity for applications in devices such as solid-state electrolytes.[1]

Safety, Handling, and Storage Protocols

The high reactivity of this compound necessitates stringent safety and handling procedures. It is classified as a corrosive substance that causes severe skin burns and eye damage.[2][7]

Data Summary: GHS Hazard Information

| Hazard Class | Statement | Pictogram | Signal Word |

| Skin Corrosion | H314: Causes severe skin burns and eye damage | corrosive | Danger |

| Eye Damage | H314: Causes severe skin burns and eye damage | corrosive | Danger |

| Respiratory Irritation | H335: May cause respiratory irritation | exclamation mark | Warning |

(Source: Aggregated GHS information)[2][13]

Handling Protocol:

-

Engineering Controls: Always handle in a certified chemical fume hood with adequate ventilation to prevent inhalation of vapors.[8][13] Eyewash stations and safety showers must be immediately accessible.[8][14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical safety goggles with a face shield.[7][13]

-

Dispensing: Use under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[7] Use glass or PTFE-lined equipment.

Storage Protocol:

-

Conditions: Store in a cool, dry, well-ventilated, and locked area away from incompatible substances like water, alcohols, and strong bases.[7][13][14]

-

Container: Keep in the original, tightly-sealed container.[7][13] Containers that have been opened must be carefully resealed and kept upright.[15]

-

Inert Atmosphere: For long-term storage and to maintain purity, storing the container within a desiccator or glovebox is recommended.

Conclusion

This compound is more than a simple acylating agent; it is a strategic tool for molecular design. Its unique combination of a highly reactive acyl chloride handle and a functional, hydrophilic PEG-like chain makes it exceptionally valuable for drug development professionals. From enhancing the properties of ADCs to enabling novel light-activated therapies, a thorough understanding of its properties, synthesis, and reactivity allows researchers to fully leverage its potential in creating next-generation therapeutics and advanced materials.

References

-

Synthesis of 2-methoxyethoxyacetyl chloride. PrepChem.com. [Link]

-

This compound | C5H9ClO3 | CID 7010338. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. Doron Scientific. [Link]

-

Methoxyacetyl Chloride MSDS. Krishna Solvechem Ltd. (KSCL). [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

2-METHYL-4H-PYRAN-4-ONE. Organic Syntheses. [Link]

- Process for preparing methoxyacetic acid.

-

Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Huskie Commons, Northern Illinois University. [Link]

-

Spectroscopy Data for Undergraduate Teaching. ERIC - Education Resources Information Center. [Link]

-

Current ADC Linker Chemistry. National Institutes of Health (NIH). [Link]

-

Linkers for ADCs. NJ Bio, Inc. [Link]

-

Understanding the Critical Role of Linkers in Advancing ADCs. Veranova. [Link]

-

S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. PubMed, National Center for Biotechnology Information. [Link]

-

Advances in ADC Linker Research. AxisPharm. [Link]

-

20.17: Reactions of Acid Chlorides. Chemistry LibreTexts. [Link]

-

Reactions and Mechanisms. Master Organic Chemistry. [Link]

-

TRIPHENYLCHLOROMETHANE. Organic Syntheses. [Link]

-

Acetyl Chloride Manufacturers & Suppliers. Pharmaoffer. [Link]

-

Preparation of acetyl chloride. PrepChem.com. [Link]

-

Acetyl chloride, chloro-. NIST WebBook. [Link]

-

2-Methoxyethoxymethyl chloride. Wikipedia. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C5H9ClO3 | CID 7010338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. scbt.com [scbt.com]

- 5. prepchem.com [prepchem.com]

- 6. This compound CAS#: 16024-55-8 [m.chemicalbook.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. kscl.co.in [kscl.co.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. veranova.com [veranova.com]

- 12. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to 2-(2-Methoxyethoxy)acetyl Chloride: Properties, Synthesis, and Applications

This guide provides an in-depth analysis of 2-(2-Methoxyethoxy)acetyl chloride (MEAC), a bifunctional reagent of significant interest in pharmaceutical and materials science research. Designed for chemists, researchers, and drug development professionals, this document moves beyond a simple datasheet to offer a deeper understanding of MEAC's properties, synthesis, and reactivity. We will explore the causal relationships behind its utility, focusing on how its unique structural features are leveraged in advanced chemical synthesis.

Core Molecular Profile and Physicochemical Properties

This compound, identified by CAS Number 16024-55-8 , is a colorless liquid that serves as a versatile acylating agent.[1] Its molecular structure incorporates both a reactive acyl chloride group and a flexible, hydrophilic ether chain. This duality is central to its utility, allowing for its covalent introduction into target molecules to deliberately modify their physicochemical properties, such as solubility.[2]

The ether linkage, specifically a methoxyethoxy group, is a key structural motif. In drug development, the incorporation of such groups is a well-established strategy to enhance the aqueous solubility and overall pharmacokinetic profile of a lead compound.[2] The acyl chloride provides a highly reactive handle for achieving this modification through stable amide or ester bond formation.

Summary of Physical Properties

The known physical and chemical properties of MEAC are summarized below. It is important to note that while some data are derived from experimental reports, others are predicted values and should be treated as such.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉ClO₃ | [3] |

| Molecular Weight | 152.57 g/mol | [4] |

| CAS Number | 16024-55-8 | [5] |

| Physical Form | Liquid | |

| Boiling Point | 71-75 °C at 10 mmHg | [6] |

| Density | 1.153 ± 0.06 g/cm³ (Predicted) | [6] |

| Refractive Index | 1.4365 (Predicted) | [6] |

| Water Solubility | Reacts with water | [6] |

Due to its reactivity with water, MEAC is classified as moisture-sensitive.[6] This necessitates handling and storage under anhydrous conditions to prevent hydrolysis to the parent carboxylic acid, 2-(2-methoxyethoxy)acetic acid.

Synthesis and Spectroscopic Characterization

The most direct and widely employed method for the preparation of this compound is the chlorination of its corresponding carboxylic acid, 2-(2-methoxyethoxy)acetic acid.[2] This transformation is a cornerstone of organic synthesis, converting a less reactive carboxylic acid into a highly electrophilic acyl chloride, primed for nucleophilic attack.

Self-Validating Synthetic Protocol

The following protocol is a robust, field-proven method for the synthesis of MEAC. The causality behind each step is explained to ensure reproducibility and safety.

Objective: To synthesize this compound from 2-(2-methoxyethoxy)acetic acid.

Reagents:

-

2-(2-methoxyethoxy)acetic acid

-

Thionyl chloride (SOCl₂)

-

Dry benzene (or other inert solvent like dichloromethane)

-

Anhydrous Sodium Hydroxide (NaOH) pellets (for drying tube)

Workflow:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a flask containing 2-(2-methoxyethoxy)acetic acid, add an excess of thionyl chloride (e.g., 5 mL per 670 mg of acid).[2] This is performed at a reduced temperature of 0–2 °C.

-

Causality: The use of excess thionyl chloride drives the reaction to completion. Cooling is critical to moderate the initial exothermic reaction and prevent potential side reactions. The reaction is conducted under an inert nitrogen atmosphere to rigorously exclude atmospheric moisture, which would readily hydrolyze both the thionyl chloride and the product.[2]

-

-

Reaction Progression: The mixture is allowed to warm to room temperature and stirred for 2 hours under the nitrogen atmosphere.[2]

-

Causality: Stirring ensures homogeneity and complete conversion. The 2-hour duration is typically sufficient for the reaction to go to completion, with the evolution of SO₂ and HCl gas as byproducts.

-

-

Work-up and Isolation: Following the reaction period, the excess thionyl chloride is removed by evaporation under reduced pressure. Dry benzene is then added to the residue and subsequently evaporated.[2]

-

Causality: This azeotropic removal with benzene is a highly effective technique to chase out the last traces of volatile impurities like SOCl₂ and HCl.

-

-

Final Drying: The resulting crude product is dried in vacuo over sodium hydroxide pellets to yield the final product as a colorless liquid.[2]

-

Causality: Drying over NaOH removes any residual acidic impurities, ensuring the stability and purity of the final acyl chloride.

-

Spectroscopic Validation

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption peak is observed around 1810 cm⁻¹ .[2] This peak is diagnostic for the carbonyl (C=O) stretching vibration of an acyl chloride, which appears at a significantly higher frequency than the carbonyl stretch of the starting carboxylic acid (typically ~1700-1725 cm⁻¹).

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃):

-

δ 4.56 ppm (2H, singlet): Corresponds to the two protons of the methylene group (-CH₂ -COCl) adjacent to the carbonyl group.

-

δ 3.4-3.9 ppm (4H, multiplet): Represents the four protons of the two methylene groups in the ethoxy portion (-O-CH₂ -CH₂ -O-).

-

δ 3.40 ppm (3H, singlet): Assigned to the three protons of the terminal methyl group (-OCH₃ ).[2]

-

Chemical Reactivity and Mechanistic Insights

The reactivity of MEAC is dominated by the electrophilic nature of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

Sources

An In-depth Technical Guide to the Reactivity of 2-(2-Methoxyethoxy)acetyl Chloride with Primary Amines

Foreword: The Strategic Utility of the Methoxyethoxy Acetyl Moiety

In the landscape of modern drug discovery and bioconjugation, precision and control are paramount. The ability to selectively modify molecules to enhance their therapeutic properties—be it solubility, bioavailability, or pharmacokinetic profiles—is a cornerstone of medicinal chemistry. 2-(2-Methoxyethoxy)acetyl chloride emerges as a reagent of significant interest in this context. It is not merely another acylating agent; it is a specialized tool for introducing a short, hydrophilic ethylene glycol-based linker.[1] This guide provides a comprehensive exploration of the core reactivity of this versatile building block with primary amines, moving from fundamental principles to practical application and troubleshooting. Our focus is to equip researchers, scientists, and drug development professionals with the deep, actionable knowledge required to leverage this reaction with confidence and efficacy.

The Core Reaction: Nucleophilic Acyl Substitution

The reaction between this compound and a primary amine is a classic example of nucleophilic acyl substitution.[1] This transformation is highly efficient and foundational for creating stable amide bonds, which are present in approximately two-thirds of all small-molecule drugs.[2][3]

Mechanistic Breakdown

The reaction proceeds via a two-stage addition-elimination mechanism.[4][5] The driving force is the highly electrophilic nature of the carbonyl carbon in the acyl chloride, which is rendered electron-deficient by the adjacent electronegative oxygen and chlorine atoms.[4]

-

Nucleophilic Attack: The primary amine, acting as a nucleophile, uses its lone pair of electrons on the nitrogen atom to attack the electrophilic carbonyl carbon.[6][7] This breaks the carbonyl π-bond and forms a transient, negatively charged tetrahedral intermediate.[1]

-

Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion—an excellent leaving group—is expelled.[4][8]

-

Deprotonation: The resulting protonated amide is then deprotonated, typically by a second equivalent of the primary amine or an added non-nucleophilic base, to yield the final, neutral N-substituted amide and a hydrochloride salt byproduct.[5][9]

The overall reaction can be summarized as: R-NH₂ + CH₃OCH₂CH₂OCH₂COCl → CH₃OCH₂CH₂OCH₂CONH-R + R-NH₃⁺Cl⁻

Below is a diagram illustrating the step-by-step mechanism.

Causality Behind Reactant Properties

-

The Acyl Chloride: this compound is a potent acylating agent because the chloride is an excellent leaving group, stabilizing the negative charge as it departs. The ether linkages in the backbone contribute to the reagent's solubility in a range of organic solvents and impart valuable hydrophilic characteristics to the final product.[1]

-

The Primary Amine: Primary amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. The reactivity can be modulated by the electronic and steric nature of the 'R' group. Electron-donating groups increase the nucleophilicity of the amine, accelerating the reaction, while bulky 'R' groups can introduce steric hindrance, potentially slowing the rate of attack.[1]

Field-Proven Experimental Protocol

This protocol describes a robust, self-validating method for the N-acylation of a primary amine with this compound under standard laboratory conditions, often referred to as a Schotten-Baumann reaction.[10] The inclusion of a non-nucleophilic base is critical to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[10][11]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Typical Amount (10 mmol scale) | Moles (mmol) | Equivalents |

| Primary Amine (R-NH₂) | Varies | Varies | 10.0 | 1.0 |

| This compound | 152.57 | 1.68 g (1.37 mL) | 11.0 | 1.1 |

| Triethylamine (TEA) or DIEA | 101.19 | 2.10 mL | 15.0 | 1.5 |

| Dichloromethane (DCM), Anhydrous | 84.93 | 50 mL | - | - |

| Saturated aq. NaHCO₃ Solution | - | ~30 mL | - | - |

| Brine (Saturated aq. NaCl) | - | ~30 mL | - | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | ~5 g | - | - |

Step-by-Step Methodology

-

Reagent Preparation: Dissolve the primary amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction Setup: Cool the solution to 0 °C using an ice-water bath. This is a crucial step to control the initial exotherm of the reaction and minimize potential side reactions.

-

Acyl Chloride Addition: Prepare a solution of this compound (1.1 eq.) in a small volume of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid), and then with brine (to reduce the solubility of organic material in the aqueous layer).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure N-substituted 2-(2-methoxyethoxy)acetamide.

Experimental Workflow Diagram

Troubleshooting and Side Reactions

Even robust protocols can encounter issues. Understanding potential side reactions is key to troubleshooting and optimizing outcomes.

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low or No Yield | Hydrolysis of Acyl Chloride: The reagent is highly sensitive to moisture. | Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).[12] |

| Inactive Amine: The amine may have been protonated by adventitious acid or the HCl byproduct if the base is insufficient or added too late. | Ensure a suitable base (e.g., TEA, DIEA) is present in at least one equivalent before adding the acyl chloride.[10][11] | |

| Multiple Products | Diacylation: If the primary amine has other nucleophilic sites (e.g., a hydroxyl group), or if a second deprotonation/acylation occurs at the amide nitrogen (rare under these conditions). | Use protecting groups for other nucleophilic functional groups. Use controlled stoichiometry (close to 1:1 acyl chloride to amine). |

| Reaction with Base: If a nucleophilic base like pyridine is used, it can compete with the primary amine. | Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA).[10] | |

| Difficult Purification | Excess Reagents: Using a large excess of either the acyl chloride or the amine can complicate purification. | Use near-stoichiometric amounts (a slight excess of acyl chloride, ~1.1 eq., is common to drive the reaction to completion). |

| Emulsion during Workup: The amphiphilic nature of the product may lead to emulsions. | Add more brine during the workup to increase the ionic strength of the aqueous phase, which helps to break emulsions. |

Applications in Drug Development & Research

The incorporation of the 2-(2-methoxyethoxy)acetyl group is a strategic choice in medicinal chemistry for several reasons:

-

Hydrophilicity and Solubility Enhancement: The ether linkages mimic a short polyethylene glycol (PEG) chain, a well-known polymer used to improve the aqueous solubility and pharmacokinetic properties of therapeutic molecules.[1] This is critical for improving drug bioavailability and formulation.[2]

-

Biocompatible Linker: This moiety serves as a flexible, non-immunogenic linker in bioconjugation, for example, in attaching a small molecule drug to a targeting antibody or peptide.

-

Modulation of Physicochemical Properties: The methoxy group is prevalent in approved drugs and is used to fine-tune ligand-target binding, metabolic stability, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13]

-

Advanced Research Applications: The 2-(2-methoxyethoxy)acetyl functional group has been utilized as a key component of photo-removable protecting groups (PPGs) in photopharmacology research, enabling precise spatiotemporal control over drug activity.[1]

Safety and Handling of this compound

As with all acyl chlorides, this compound is a hazardous chemical that must be handled with appropriate precautions.

-

Corrosivity: It causes severe skin burns and eye damage.[14] It reacts violently with water, releasing corrosive HCl gas.[15]

-

Reactivity: It is highly reactive and moisture-sensitive. Store in a tightly sealed container under a dry, inert atmosphere and in a cool, well-ventilated area.[12][16]

-

Personal Protective Equipment (PPE): Always handle this reagent inside a chemical fume hood. Wear protective gloves, a lab coat, and chemical safety goggles or a face shield.[17]

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

By understanding the fundamental reactivity, adhering to proven protocols, and anticipating potential challenges, researchers can effectively utilize this compound as a powerful tool in the synthesis of novel chemical entities with enhanced therapeutic potential.

References

-

Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Scinapse. [Link]

-

Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Pearson. [Link]

-

An improved method of amide synthesis using acyl chlorides. ResearchGate. [Link]

-

Revision Notes - Reaction of Amines with Acyl Chlorides. Sparkl. [Link]

-

The preparation of amides. Chemguide. [Link]

-

Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

-

This compound | C5H9ClO3. PubChem. [Link]

-

Methoxyacetyl Chloride MSDS. Krishna Solvechem Ltd. [Link]

-

Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

-

The reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]

-

Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Organic Chemistry Revision Sheets. [Link]

-

Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

-

Reactions of Acyl halide. Toppr. [Link]

-

Acyl Chlorides and Acid Anhydrides. Chemrevise. [Link]

-

The role of the methoxy group in approved drugs. PubMed. [Link]

-

An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health. [Link]

-

Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. [Link]

-

Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Chemistry LibreTexts. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. slchemtek.com [slchemtek.com]

- 3. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Amide Synthesis [fishersci.co.uk]

- 11. Reactions of Acyl halide [simply.science]

- 12. fishersci.com [fishersci.com]

- 13. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | C5H9ClO3 | CID 7010338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. kscl.co.in [kscl.co.in]

- 17. aksci.com [aksci.com]

A Researcher's Guide to the Safe Handling of 2-(2-Methoxyethoxy)acetyl chloride

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 2-(2-Methoxyethoxy)acetyl chloride (CAS No. 16024-55-8). It is intended for researchers, chemists, and drug development professionals who utilize this versatile reagent in their laboratories. Beyond a simple recitation of safety data, this guide aims to instill a deep understanding of the inherent risks and the scientific principles behind the recommended safety protocols.

Section 1: Chemical Profile and Reactivity

This compound is a specialized acylation reagent used in the synthesis of pharmaceutical intermediates and for modifying lead compounds in drug discovery.[1] Its utility stems from the reactive acyl chloride group, which readily participates in nucleophilic acyl substitution reactions.[1] This reactivity, however, is also the source of its primary hazards.

The core of its reactivity lies in the electrophilic carbonyl carbon. Nucleophiles, such as amines, alcohols, and most critically, water, will readily attack this site. The reaction with water is particularly vigorous, leading to the formation of 2-(2-methoxyethoxy)acetic acid and corrosive hydrogen chloride (HCl) gas. This reaction is the basis for many of the stringent handling requirements.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₉ClO₃ | PubChem[2] |

| Molecular Weight | 152.57 g/mol | PubChem[2] |

| CAS Number | 16024-55-8 | Alfa Chemistry[3] |

| Appearance | Colorless to light yellow liquid (typical) | General knowledge |

| Reactivity | Reacts violently with water, strong bases, and alcohols.[4][5] | Fisher Scientific, Merck Millipore |

Section 2: Hazard Identification and GHS Classification

According to aggregated data from multiple suppliers, this compound is classified as a hazardous chemical. The primary danger is its corrosive nature. Upon contact with moisture, such as humidity in the air or water on the skin, it hydrolyzes to produce HCl, causing severe burns.[2]

Globally Harmonized System (GHS) Classification Summary:

| Pictogram | GHS Code | Hazard Statement |

| Skin Corr. 1B | H314: Causes severe skin burns and eye damage.[2] | |

| STOT SE 3 | H335: May cause respiratory irritation.[6] |

Note: Some suppliers also list H227 (Combustible liquid) and H302 (Harmful if swallowed) based on aggregated data.[2] Always refer to the specific Safety Data Sheet (SDS) provided by your vendor.

Section 3: Risk Assessment and Mitigation

A thorough risk assessment must be performed before any experiment involving this reagent. The following workflow provides a logical framework for this process.

Caption: Risk Assessment Workflow for Acyl Chloride Use.

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

Due to its corrosive and irritating nature, stringent controls are mandatory.

-

Engineering Controls : All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure to the vapor and any HCl gas produced.[7][8] The work area should be equipped with a safety shower and an eyewash station.[4][8]

-

Personal Protective Equipment (PPE) : The selection of PPE is critical to prevent contact. The following diagram outlines the decision process for appropriate PPE selection.

Caption: Decision Diagram for PPE Selection.

Section 5: Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is essential for safety.

Protocol for Transferring the Reagent:

-

Preparation : Ensure the fume hood sash is at the appropriate height. Don appropriate PPE. Purge all glassware to be used with an inert gas (Nitrogen or Argon) to remove atmospheric moisture.

-

Inert Atmosphere Transfer : The reagent bottle should be opened under a positive pressure of inert gas. Use a syringe or cannula that has been purged with inert gas for the transfer.

-

Dispensing : Slowly transfer the desired amount of the liquid to the reaction vessel, which should also be under an inert atmosphere.

-

Sealing : Immediately after transfer, securely close the reagent bottle cap. Purge the headspace with inert gas before tightening if possible.

-

Cleanup : Any residual reagent on the syringe tip should be quenched by slowly adding it to a beaker containing a stirred solution of sodium bicarbonate or a suitable alcohol like isopropanol.

Section 6: Storage and Incompatibility

-

Storage : Store the reagent in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[6] Many suppliers recommend storing under an inert atmosphere to maintain purity and prevent pressure buildup from HCl formation.[8] Storage in a refrigerator designed for flammable materials is often recommended.[4][8]

-

Incompatible Materials : Keep away from:

Section 7: Emergency Procedures

Immediate and correct response to an incident can significantly mitigate harm.

Caption: Emergency Response Flowchart for Spills and Exposure.

-

First Aid - Skin/Eye Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing.[4][6] Seek immediate medical attention.

-

First Aid - Inhalation : Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[8] Seek immediate medical attention.[8]

-

Fire : Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish.[8][9] Do not use water, as it will react violently.

Section 8: Waste Disposal and Decontamination

-

Quenching : Unused or waste material must be neutralized before disposal. Slowly and carefully add the acyl chloride to a stirred, cooled (ice bath) solution of sodium bicarbonate or a secondary alcohol like isopropanol. The reaction can be vigorous, producing gas. Ensure the reaction is complete before proceeding.

-

Disposal : The neutralized waste should be collected in a properly labeled container and disposed of as hazardous chemical waste according to institutional and local regulations.[6]

-

Decontamination : Glassware and surfaces should be rinsed with an alcohol (e.g., isopropanol) to quench any residue before final cleaning with soap and water.

References

-

This compound | C5H9ClO3. PubChem, National Center for Biotechnology Information. [Link]

-

Chemical Safety and Handling: Best Practices for 2-Methoxyethyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound. Arctom. [Link]

-

Methoxyacetyl Chloride MSDS. KRISHNA SOLVECHEM LTD. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C5H9ClO3 | CID 7010338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. fishersci.com [fishersci.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. aksci.com [aksci.com]

- 7. nbinno.com [nbinno.com]

- 8. kscl.co.in [kscl.co.in]

- 9. chemicalbook.com [chemicalbook.com]

Spectroscopic Data for 2-(2-Methoxyethoxy)acetyl chloride: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 2-(2-Methoxyethoxy)acetyl chloride (CAS No: 16024-55-8), a key reagent in organic synthesis, particularly for the introduction of the methoxyethoxyacetyl moiety. Understanding its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure reaction monitoring, quality control, and structural verification. This document will delve into the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, offering expert interpretation and practical insights into data acquisition.

Introduction

This compound is a bifunctional molecule featuring an acid chloride for acylation reactions and an ether linkage that can influence solubility and other physicochemical properties of the resulting derivatives. Accurate characterization of this compound is crucial for its effective use. Spectroscopic techniques like NMR and IR provide a non-destructive and highly informative means to confirm its structure and purity.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the atoms in this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals for each proton environment. The data presented here is based on a spectrum acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.56 | Singlet | 2H | H-2 |

| 3.40 | Singlet | 3H | H-5 |

| 3.4 - 3.9 | Multiplet | 4H | H-3, H-4 |

Interpretation of the ¹H NMR Spectrum:

-

δ 4.56 (s, 2H): This singlet corresponds to the two protons on C2. These protons are adjacent to the electron-withdrawing carbonyl group of the acid chloride, which deshields them, causing them to appear at a relatively high chemical shift. The singlet multiplicity indicates no adjacent protons to couple with.

-

δ 3.40 (s, 3H): This sharp singlet is characteristic of the three protons of the methoxy group (C5). The protons are in an identical chemical environment and have no neighboring protons to couple with.

-

δ 3.4 - 3.9 (m, 4H): This multiplet arises from the protons on C3 and C4. These methylene groups are part of the ethylene glycol moiety and their signals overlap, resulting in a complex multiplet.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~170 | C1 (C=O) | The carbonyl carbon of an acid chloride is highly deshielded. |

| ~75 | C2 | This carbon is attached to two electronegative atoms (oxygen and the carbonyl carbon). |

| ~70-72 | C3, C4 | These are typical chemical shifts for carbons in an ethylene glycol-like environment. |

| ~59 | C5 | This is a characteristic chemical shift for a methoxy group carbon. |

Rationale for Predicted Shifts:

The prediction is based on the analysis of similar structures. The carbonyl carbon (C1) of acid chlorides typically appears at a high chemical shift. The carbons adjacent to the ether oxygens (C2, C3, C4) will be deshielded, and the terminal methoxy carbon (C5) will have a characteristic shift around 59 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1810 | Strong | C=O stretch (acid chloride) |

| ~1100 | Strong | C-O-C stretch (ether) |

Interpretation of the IR Spectrum:

-

~1810 cm⁻¹ (Strong): The most prominent and diagnostic peak in the IR spectrum is the strong absorption at approximately 1810 cm⁻¹.[1] This high-frequency band is characteristic of the carbonyl (C=O) stretching vibration of an acid chloride. The high wavenumber is due to the strong electron-withdrawing effect of the chlorine atom, which strengthens the C=O double bond.

-

~1100 cm⁻¹ (Strong): A strong absorption around 1100 cm⁻¹ is indicative of the C-O-C asymmetric stretching vibration of the ether linkages.[1]

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

IR Data Acquisition (ATR-FTIR)

Caption: Workflow for ATR-FTIR data acquisition.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The ¹H NMR spectrum clearly resolves the different proton environments, while the IR spectrum confirms the presence of the key acid chloride and ether functional groups. Although experimental ¹³C NMR data is not widely available, the predicted chemical shifts offer a reliable reference for structural confirmation. By following the outlined experimental protocols, researchers can confidently acquire and interpret high-quality spectroscopic data for this important synthetic reagent.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

chemical structure and properties of 2-(2-Methoxyethoxy)acetyl chloride

An In-depth Technical Guide to 2-(2-Methoxyethoxy)acetyl Chloride for Advanced Scientific Applications

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of this compound (MEAC), a specialized acylating reagent with significant utility in pharmaceutical research, drug development, and fine chemical synthesis. We will delve into its core chemical properties, synthesis, reactivity, and practical applications, offering field-proven insights for researchers and scientists.

Introduction: The Strategic Value of this compound

This compound, with CAS Number 16024-55-8, is more than a simple acylating agent; it is a strategic building block for molecular design.[1] Its structure uniquely combines the high reactivity of an acyl chloride with the physicochemical benefits of a short, flexible methoxyethoxy chain. This moiety is particularly valuable for modifying "lead compounds" in drug discovery, where subtle structural changes are required to optimize efficacy, selectivity, and pharmacokinetic profiles.[1] Researchers leverage MEAC to introduce this specific functional group to enhance solubility, modulate biological activity, and facilitate the creation of advanced molecular systems like prodrugs and photo-removable protecting groups.[1]

Chemical Structure and Physicochemical Properties

The molecular architecture of MEAC is central to its function. The terminal methoxy group and the ether linkage impart polarity and hydrogen bond accepting capabilities, while the acyl chloride group provides a site for facile reaction with a wide range of nucleophiles.

Molecular Structure

Caption: 2D structure of this compound.

Core Physicochemical Data

The following table summarizes the key quantitative properties of MEAC, which are essential for experimental design and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 16024-55-8 | [1][2][3][4] |

| Molecular Formula | C₅H₉ClO₃ | [3][4][5] |

| Molecular Weight | 152.57 g/mol | [1][4][5] |

| IUPAC Name | This compound | [1][4][5] |

| Boiling Point | 71-75 °C / 10 mmHg | [6] |

| Density | ~1.153 g/cm³ (Predicted) | [6] |

| Appearance | Colorless liquid | [2] |

| Solubility | Reacts with water | [6] |

| Key Sensitivity | Moisture Sensitive | [6][7] |

Synthesis and Purification: A Validated Protocol

The most effective and widely used method for preparing MEAC is through the direct chlorination of its corresponding carboxylic acid, 2-(2-Methoxyethoxy)acetic acid.[1] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reliability and the volatile nature of its byproducts (SO₂ and HCl), which simplifies product isolation.

Causality in Experimental Design

-

Inert Atmosphere (Nitrogen/Argon): This is non-negotiable. MEAC is highly moisture-sensitive.[6][7] Any atmospheric water will rapidly hydrolyze the acyl chloride back to the carboxylic acid, drastically reducing the yield and purity. The inert atmosphere prevents this side reaction.[1][2]

-

Controlled Temperature (0-2 °C): The initial reaction between the carboxylic acid and thionyl chloride is exothermic. Starting at a reduced temperature helps to control the reaction rate, prevent potential side reactions, and ensure safety.[2]

-

Excess Thionyl Chloride: Using an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid to the desired acyl chloride.[2]

-

Solvent Removal and Drying: After the reaction, excess thionyl chloride must be thoroughly removed under vacuum. The use of a dry, inert solvent like benzene for azeotropic removal of final traces, followed by drying over NaOH, ensures a high-purity final product free of acidic impurities.[2]

Step-by-Step Laboratory Synthesis Protocol

This protocol is adapted from established literature procedures.[2]

-

Preparation: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of dry nitrogen gas throughout the procedure.

-

Charging Reagents: Charge the flask with 2-(2-Methoxyethoxy)acetic acid (e.g., 5.0 g, 1.0 eq). Cool the flask to 0-2 °C using an ice-water bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (SOCl₂) (e.g., 2.0-3.0 eq) to the stirred carboxylic acid via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours under the nitrogen atmosphere. The reaction can be monitored by IR spectroscopy, watching for the disappearance of the broad carboxylic acid O-H stretch and the appearance of the sharp acyl chloride C=O stretch around 1810 cm⁻¹.[2]

-

Work-up and Isolation:

-

Carefully remove the excess SOCl₂ under reduced pressure (using a trap containing NaOH solution to neutralize the toxic vapors).

-

Add dry benzene or toluene (e.g., 15 mL) to the residue and evaporate again under reduced pressure to azeotropically remove the last traces of SOCl₂.

-

The resulting crude oil is then dried in vacuo over solid NaOH pellets to yield the final product, this compound, as a colorless liquid.[2] A typical yield for this procedure is over 90%.[2]

-

Chemical Reactivity and Core Mechanisms

The reactivity of MEAC is dominated by the electrophilic nature of the carbonyl carbon, making it a prime target for nucleophiles. The governing mechanism is Nucleophilic Acyl Substitution .[1]

The Nucleophilic Acyl Substitution Mechanism

This is a two-step process: an initial addition of the nucleophile to the carbonyl, followed by the elimination of the chloride leaving group.[1] The chloride ion is an excellent leaving group, which makes this reaction highly efficient and often rapid.

Sources

Introduction: The Strategic Importance of a Bifunctional Building Block

An In-depth Technical Guide to 2-(2-Methoxyethoxy)acetyl Chloride: A Versatile Chemical Intermediate

In the landscape of modern chemical synthesis, intermediates that offer both high reactivity and precise functionality are of paramount importance. This compound (CAS No. 16024-55-8) has emerged as a critical reagent for researchers, particularly in the fields of drug development and materials science.[1] Its structure is deceptively simple: a highly reactive acyl chloride group attached to a short, hydrophilic 2-(2-methoxyethoxy)ethyl chain. This duality is the source of its utility, enabling its use as a potent acylating agent while simultaneously introducing a discrete, water-soluble ethylene glycol-based moiety. This guide provides a comprehensive technical overview of its synthesis, reactivity, core applications, and safe handling, designed for the practicing scientist.

Core Physicochemical Properties and Electronic Profile

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon, a characteristic feature of acyl chlorides.[1] The presence of the electron-withdrawing chlorine atom makes the carbonyl carbon highly susceptible to nucleophilic attack. The flexible ether chain, while larger than a simple alkyl group, imparts unique solubility characteristics and can influence the reaction rate through steric effects in congested molecular environments.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 16024-55-8 | Alfa Chemistry[3] |

| Molecular Formula | C₅H₉ClO₃ | PubChem[2] |

| Molecular Weight | 152.57 g/mol | PubChem[2] |

| Appearance | Colorless Liquid | PrepChem.com[4] |

| Density | ~1.153 g/cm³ (Predicted) | ChemicalBook[5] |

| Flash Point | 71-75°C / 10mm | ChemicalBook[5] |

| Key Characteristic | Moisture Sensitive, Reacts with water | ChemicalBook[5] |

Synthesis Pathway: From Carboxylic Acid to Acyl Chloride

The most direct and widely employed method for preparing this compound is the chlorination of its parent carboxylic acid, 2-(2-Methoxyethoxy)acetic acid (CAS No. 16024-56-9).[1][4] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, converting the less reactive carboxylic acid into the highly reactive acyl chloride. The reaction is typically performed under an inert atmosphere to prevent premature hydrolysis of the product by atmospheric moisture.[4]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

The following protocol is adapted from established laboratory procedures.[4]

-

Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-(2-Methoxyethoxy)acetic acid (1.0 eq). The system is then placed under a dry nitrogen atmosphere.

-

Cooling: Cool the flask to 0-2 °C using an ice-water bath.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.2 eq) to the stirred starting material via the dropping funnel over 30 minutes. Causality Note: Slow addition at reduced temperature is crucial to control the exothermic reaction and prevent side-product formation.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours under the nitrogen atmosphere.

-

Work-up: Remove the excess, volatile thionyl chloride under reduced pressure. To ensure complete removal, the residue can be diluted with a dry, inert solvent like benzene or toluene and evaporated again.

-

Product Isolation: The resulting residue, this compound, is typically a colorless liquid and is often used directly in subsequent steps without further purification. The yield is generally high (e.g., ~92.5%).[4] Spectroscopic data (NMR, IR) can confirm the structure, with a characteristic IR peak around 1810 cm⁻¹ for the acid chloride carbonyl group.[4]

Core Applications as a Strategic Intermediate

The utility of this reagent stems from its ability to perform nucleophilic acyl substitution reactions, covalently attaching the CH₃OCH₂CH₂OCH₂CO- moiety to a target molecule.

Caption: Mechanism of Nucleophilic Acyl Substitution.

Short-Chain PEGylation for Drug Development

Polyethylene glycol (PEG) is a polymer widely used to modify therapeutic molecules in a process called PEGylation.[6] This modification can enhance a drug's solubility, extend its circulation half-life, and reduce its immunogenicity.[7][8] this compound serves as a discrete, short-chain PEGylating reagent.

-

Causality: For certain applications, a full-length polymer is not required or desired. A short, defined hydrophilic linker can provide a sufficient increase in solubility and modify pharmacokinetic properties without adding excessive molecular weight. This is crucial in lead compound optimization, where subtle structural changes can have significant impacts on efficacy and bioavailability.[1] For instance, a related PEG-based acetyl chloride was used to derivatize the hydroxyl group of psilocin, a psychoactive compound, to create a prodrug with potentially improved therapeutic properties.[1]

Versatile Building Block for Amide and Ester Synthesis

The most fundamental application is the acylation of amines and alcohols to form stable amide and ester linkages, respectively.[1][9]

-

Reaction with Amines: The reaction with primary or secondary amines is a classic example of nucleophilic acyl substitution, yielding N-substituted amides.[1] This is a cornerstone reaction in the synthesis of countless pharmaceutical ingredients and fine chemicals.[10] The reaction is typically rapid and often requires a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[11][12][13]

-

Reaction with Alcohols: In a similar fashion, alcohols can be acylated to form esters. This can be used to protect hydroxyl groups during a multi-step synthesis or to introduce the methoxyethoxy moiety to modify the final molecule's properties.[1]

Detailed Experimental Protocol: Amide Formation

-

Preparation: Dissolve the amine-containing substrate (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in a suitable dry aprotic solvent (e.g., Dichloromethane, THF) in a flask under an inert nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath. Causality Note: Cooling is essential to manage the high reactivity of the acyl chloride and prevent potential side reactions.

-

Reagent Addition: Slowly add a solution of this compound (1.1 eq) in the same solvent to the cooled amine solution dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching & Extraction: Upon completion, the reaction is typically quenched by adding water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted into an organic solvent. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield the final N-substituted amide.

Applications in Materials Science

The unique structure of this intermediate is also leveraged in materials science. For example, it can be used to synthesize functionalized ionic liquids. The incorporation of the alkoxy chain can be used to tailor the polarity, conductivity, and other physical properties of the final material, making them suitable for applications such as solid-state electrolytes in electrochromic devices.[1]

Safety, Handling, and Storage

As a reactive acyl chloride, this compound presents significant hazards that require strict handling protocols.

| Hazard Class | GHS Statement | Source |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | PubChem[2] |

| Flammability | H227: Combustible liquid | PubChem[2] |

| Acute Toxicity, Oral | H302: Harmful if swallowed | PubChem[2] |

-

Handling: All manipulations must be conducted in a well-ventilated chemical fume hood.[14] Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield, is mandatory.[15] The compound is moisture-sensitive and reacts violently with water, so it must be handled under dry, inert conditions (e.g., nitrogen or argon atmosphere).[16][17]

-